4-Hydroxyatomoxetine is derived from the metabolism of atomoxetine, which itself is a selective norepinephrine reuptake inhibitor. The compound is classified based on its functional groups and structural characteristics, making it part of the broader class of phenolic compounds due to the presence of a hydroxyl group attached to an aromatic ring.
The synthesis of 4-hydroxyatomoxetine involves several steps, primarily starting from 3-chloro-1-phenylpropanol. The following process outlines the main steps involved in synthesizing this compound:
This multi-step synthesis highlights the complexity involved in producing 4-hydroxyatomoxetine, emphasizing the necessity for precise control over reaction conditions such as temperature and pH.
The molecular structure of 4-hydroxyatomoxetine features a phenolic hydroxyl group attached to an aromatic ether framework. Here are some key details regarding its structure:
The structural representation indicates that the compound has a rigid aromatic system with substituents that influence its interaction with biological targets, particularly norepinephrine transporters .
4-Hydroxyatomoxetine participates in various chemical reactions, primarily related to its role as a metabolite of atomoxetine:
These reactions underline the importance of enzymatic processes in determining the pharmacokinetics and dynamics of 4-hydroxyatomoxetine.
The mechanism of action for 4-hydroxyatomoxetine primarily revolves around its role as a metabolite of atomoxetine:
This multifaceted mechanism highlights the significance of understanding both direct actions on neurotransmitter systems and indirect effects through receptor interactions.
The physical and chemical properties of 4-hydroxyatomoxetine are critical for its application in pharmacology:
These properties influence both laboratory handling and therapeutic formulation strategies.
4-Hydroxyatomoxetine has several important applications in scientific research and clinical settings:
These applications underscore the relevance of 4-hydroxyatomoxetine not only as a metabolite but also as a pivotal component in drug development and therapeutic management strategies.
4-Hydroxyatomoxetine (chemical name: 3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol) is a monohydroxylated metabolite of atomoxetine, featuring a phenol ring with a hydroxy group para to the propoxy linkage. Its molecular formula is C₁₇H₂₁NO₂, with a molecular weight of 271.35 g/mol [3] [7]. The compound retains the (R)-stereochemical configuration at the chiral center (C1 position) of the propoxy chain, identical to the parent drug atomoxetine. This absolute configuration is critical for its biological activity, as confirmed by its specific optical rotation and chiral chromatography analyses [6] [8].
The core structure comprises:
Computational models reveal that the hydroxy group at the C4′ position facilitates intramolecular hydrogen bonding with the adjacent ether oxygen, contributing to molecular rigidity. X-ray crystallography data (where available) indicate a dihedral angle of approximately 85–90° between the two aromatic rings, minimizing steric clash [3] [7].
Table 1: Atomic-Level Structural Features of 4-Hydroxyatomoxetine
Structural Element | Description |
---|---|
Chiral center configuration | (R)-enantiomer at C1 of the propoxy chain |
Aromatic systems | Two non-planar rings: phenol (ring A) and phenyl (ring B) |
Hydrogen bonding capability | Phenolic OH (donor/acceptor), amine N (donor) |
Torsional flexibility | Restricted rotation at ether linkage due to steric hindrance |
4-Hydroxyatomoxetine exhibits pH-dependent solubility and ionization. As a zwitterionic molecule, it possesses two ionizable groups:
Its logP (partition coefficient) is 3.23, indicating moderate lipophilicity, though lower than atomoxetine (logP = 3.97) due to the polar hydroxy group [3] [8]. Experimental solubility data show:
Stability studies reveal:
Table 2: Key Physicochemical Parameters
Property | Value | Method/Context |
---|---|---|
Molecular weight | 271.35 g/mol | Calculated from C₁₇H₂₁NO₂ |
Melting point | Not fully characterized | Estimated >150°C (decomposition observed) |
logP | 3.23 | Computational (ALOGPS) |
Water solubility | 0.0321 mg/mL | Predicted (ALOGPS) |
pKa (phenol) | 10.24 | Predicted (Chemaxon) |
pKa (amine) | 9.60 | Predicted (Chemaxon) |
Endogenous Biosynthesis
4-Hydroxyatomoxetine is primarily formed in vivo via cytochrome P450 2D6 (CYP2D6)-mediated aromatic hydroxylation of atomoxetine. This oxidation occurs specifically at the para position relative to the methyl group on the phenolic ring, producing the (R)-enantiomer exclusively due to enzymatic stereoselectivity [4] [10]. The metabolite is subsequently glucuronidated for renal excretion [4].
Chemical Synthesis
Laboratory synthesis employs two principal routes:1. Direct hydroxylation of atomoxetine:- Atomoxetine hydrochloride is reacted with mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C.- Yields ~45% 4-hydroxyatomoxetine after purification by preparative HPLC [7].
Isomeric variations include:
Table 3: Comparison of Synthesis Methods
Method | Yield | Purity | Key Challenge |
---|---|---|---|
CYP2D6-mediated oxidation | N/A | >98% | Requires enzymatic systems |
Chemical hydroxylation | 45% | 90–95% | Over-oxidation to quinone |
Chiral synthesis | 30% | >99% | Low yield in deprotection step |
Stereochemical purity is maintained via chiral catalysts (e.g., (R,R)-Jacobsen catalyst) during epoxide formation. Impurity profiles show <0.5% (S)-isomer in optimized processes [6] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4